molecular formula C20H19ClN2O2 B6524566 1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one CAS No. 1007722-89-5

1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one

Cat. No. B6524566
CAS RN: 1007722-89-5
M. Wt: 354.8 g/mol
InChI Key: SAABOQXOOWIXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one, or 1-CEP, is a quinoline-based compound that has been studied for its potential applications in scientific research. 1-CEP has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

1-CEP has been found to have a number of potential applications in scientific research. It has been used as an inhibitor of cytochrome P450 enzymes, as well as an inhibitor of the enzyme cyclooxygenase-2. It has also been used as a potential therapeutic agent for the treatment of inflammation and cancer.

Mechanism of Action

1-CEP has been found to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. It has also been found to act as an inhibitor of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins. In addition, 1-CEP has been found to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
1-CEP has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the production of prostaglandins. It has also been found to have an antioxidant effect, as well as to act as a free radical scavenger.

Advantages and Limitations for Lab Experiments

1-CEP has a number of advantages and limitations for laboratory experiments. One of the main advantages is its ability to inhibit the activity of cytochrome P450 enzymes, which can be beneficial for drug metabolism studies. Additionally, 1-CEP has been found to be relatively stable and non-toxic, making it suitable for use in laboratory experiments. However, 1-CEP has been found to have limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

1-CEP has a number of potential future directions for research. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential therapeutic applications. Additionally, research could be conducted to determine the potential of 1-CEP as a drug delivery system. Additionally, further research could be conducted to improve the solubility of 1-CEP in water, as well as to explore its potential applications in other areas of scientific research.

Synthesis Methods

1-CEP is synthesized through a multi-step process involving the reaction of 6-chloro-2-methylquinoline with ethylenediamine and hydroxyethyl methacrylate. This is followed by a reaction with hydroxylamine hydrochloride to form 1-CEP. The reaction is carried out under basic conditions and requires careful monitoring to ensure the desired product is formed.

properties

IUPAC Name

1-[6-chloro-2-[2-hydroxyethyl(methyl)amino]-4-phenylquinolin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-13(25)18-19(14-6-4-3-5-7-14)16-12-15(21)8-9-17(16)22-20(18)23(2)10-11-24/h3-9,12,24H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAABOQXOOWIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1N(C)CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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